molecular formula C9H14Cl2N2 B6214324 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride CAS No. 2727074-25-9

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride

Katalognummer: B6214324
CAS-Nummer: 2727074-25-9
Molekulargewicht: 221.12 g/mol
InChI-Schlüssel: LLNYZFGWNIUELB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . Another method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis and Tscherniac-Einhorn reaction are scaled up with careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

2727074-25-9

Molekularformel

C9H14Cl2N2

Molekulargewicht

221.12 g/mol

IUPAC-Name

1-methyl-2,3-dihydroindol-4-amine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c1-11-6-5-7-8(10)3-2-4-9(7)11;;/h2-4H,5-6,10H2,1H3;2*1H

InChI-Schlüssel

LLNYZFGWNIUELB-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2=C(C=CC=C21)N.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.